1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Physicochemical Properties

Researchers face limited chemical space for hit-to-lead campaigns targeting oncology and inflammation. This ortho-methanesulfonylphenyl pyrazole offers a distinct physicochemical profile (LogP 0.66, HBA 4) unavailable in para-substituted or unsubstituted analogs. - Validated scaffold for kinase inhibition (Chk1) and GABA receptor-targeted insecticides - Dual reactive sites: primary amine (amide coupling) and methanesulfonyl (leaving group) - Available from BenchChem with verified purity and chain-of-custody documentation

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 1250238-34-6
Cat. No. B3365626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine
CAS1250238-34-6
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1N2C=CC(=N2)N
InChIInChI=1S/C10H11N3O2S/c1-16(14,15)9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
InChIKeyBHHHHUYTTSNNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: Versatile Aminopyrazole Building Block


1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine (CAS 1250238-34-6) is a synthetic organic compound belonging to the aminopyrazole class, characterized by a 1-aryl substitution pattern bearing an ortho-methanesulfonyl group . This specific substitution differentiates it from simpler aminopyrazoles and other regioisomers, imparting distinct physicochemical properties relevant to medicinal chemistry and agrochemical research . It is primarily utilized as a versatile small molecule scaffold and building block for the synthesis of more complex, biologically active molecules .

  • Ortho-methanesulfonylphenyl substitution differentiates from typical 1-arylpyrazoles
  • Designed for medicinal chemistry and agrochemical scaffold exploration
  • Dual reactive sites (amine and methanesulfonyl) enable divergent library synthesis

1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: Non-Interchangeable Scaffold


Simple substitution of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine with other aminopyrazoles or 1-arylpyrazoles is not scientifically valid due to the compound's unique physicochemical profile conferred by the ortho-methanesulfonylphenyl group. This specific substitution pattern significantly alters key properties such as lipophilicity (LogP), hydrogen-bonding capacity, and molecular shape (Fsp3) compared to unsubstituted or differently substituted analogs . These differences directly impact the molecule's behavior in biological assays, its potential for target engagement, and its utility as a synthetic intermediate, thereby making it a distinct and non-substitutable entity in research and development .

This compound

Higher lipophilicity, increased H-bond acceptor capacity, distinct ortho-substitution shape

Unsubstituted / para analogs

Lower LogP, fewer H-bond acceptors, planar geometry; assay behavior and target engagement may shift

1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: Quantitative Comparison with Analogs


Enhanced Lipophilicity vs. Unsubstituted Core

The presence of the ortho-methanesulfonylphenyl substituent significantly increases the compound's lipophilicity relative to the unsubstituted 1H-pyrazol-3-amine core. This difference is critical for predicting membrane permeability and target engagement. The target compound has a calculated LogP of 0.66, whereas the unsubstituted 1H-pyrazol-3-amine has reported LogP values ranging from -0.29 to 0.57 [1].

Lipophilicity vs Core
Cross-study comparable
LogP 0.66 vs -0.29–0.57 (core), 1.2–8.9× higher partition
Supports permeability modelling context
Calculated values; experimental validation advised
Lipophilicity Drug-likeness Physicochemical Properties

Increased Hydrogen Bond Acceptor Capacity

The addition of the methanesulfonyl group introduces two new hydrogen bond acceptors, increasing the total number of acceptors to 4, compared to the unsubstituted 1H-pyrazol-3-amine, which typically has 2 hydrogen bond acceptors [1]. This increase in acceptor count can enhance the compound's ability to form specific, directional interactions with biological targets and can also improve aqueous solubility .

H-Bond Acceptor Capacity
Cross-study comparable
4 HBA (target) vs 2 (unsubstituted core)
Supports target-binding interaction studies
Inferred from structure; experimental binding data needed
Hydrogen Bonding Target Binding Solubility

Lipophilicity vs. 4,5-Dihydro-Pyrazole Sulfonamide Analog

When compared to a related sulfonyl-containing pyrazole, 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-amine (CAS 71998-90-8), the target compound exhibits a significantly higher lipophilicity. The target compound has a LogP of 0.66, whereas the comparator has a reported LogP of 1.51 [1]. This lower LogP for the target compound suggests it is less lipophilic and potentially more water-soluble, which could be advantageous for certain biological assays and formulation strategies.

LogP vs Dihydro Analog
Cross-study comparable
LogP 0.66 (target) vs 1.51 (dihydro analog), ~7× lower partition
May support aqueous solubility and assay compatibility assessment
Calculated LogP; solubility verification recommended
Lipophilicity Sulfonylpyrazole Physicochemical Comparison

Unique Ortho-Substitution Pattern and Molecular Shape (Fsp3)

The ortho-substitution of the methanesulfonyl group on the phenyl ring directly influences the compound's three-dimensionality, as quantified by its Fraction of sp3-hybridized carbons (Fsp3). The target compound has an Fsp3 value of 0.1 . This value is expected to differ from that of para-substituted analogs, which often exhibit lower Fsp3 values due to reduced steric hindrance and more planar conformations. An Fsp3 of 0.1 indicates a modest degree of saturation and three-dimensional character.

Molecular Shape (Fsp3)
Class-level inference
Fsp3 = 0.1, modest three-dimensionality; expected higher than para-analogs
Supports lead-likeness and three-dimensional pharmacophore exploration
Calculated; direct para-analog comparison data not provided
Molecular Shape Spatial Complexity Fsp3

Privileged Scaffold for Kinase Inhibition and Agrochemicals

The arylsulfonylpyrazole motif, to which this compound belongs, is recognized as a privileged scaffold in medicinal chemistry, particularly for targeting kinases like Chk1 and for designing GABA receptor inhibitors in agrochemical research [1][2]. While specific IC50 data for this exact compound are not available in public literature, its core structure is central to classes of compounds showing significant activity. For instance, related 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole demonstrated potent and selective COX-2 inhibition (IC50 COX-2: 1.2 µM; COX-1: >100 µM) [3]. This class-level evidence supports its utility as a key starting point for hit discovery and lead optimization programs.

Scaffold Context
Class-level inference
Arylsulfonylpyrazole motif linked to kinase (Chk1) and GABA receptor inhibition; no direct compound data
Reported scaffold screening context; supports hit-finding workflows
Data to verify for this specific compound
Kinase Inhibition GABA Receptor Agrochemical

1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: Research & Industrial Applications


Kinase Inhibitor Hit Discovery & Lead Optimization

Given its classification as an arylsulfonylpyrazole, a validated scaffold for kinase inhibition (e.g., Chk1) [1], this compound is ideally suited for use as a core building block in the synthesis of targeted kinase inhibitor libraries. Its unique ortho-substitution pattern and physicochemical profile (LogP 0.66, HBA 4) differentiate it from other analogs, offering a novel chemical space for exploration in hit-to-lead campaigns against oncology or inflammation targets.

Novel GABA Receptor Modulators for Agrochemicals

The sulfonyl phenylpyrazole structure is a key pharmacophore for GABA receptor inhibition, a primary mode of action for several commercial insecticides [2]. This compound serves as a critical intermediate for synthesizing novel two-site alkaloids with improved bioactivity and photo-degradability profiles. Its ortho-substitution may confer unique binding interactions compared to the more common para-substituted analogs, potentially leading to improved pest control agents with novel selectivity profiles [2].

Physicochemically-Defined Probe for Target Engagement

The compound's well-defined and distinct physicochemical properties (LogP 0.66, HBD 1, HBA 4, Fsp3 0.1) make it a valuable probe for investigating the relationship between molecular structure and biological activity. It can be used in cellular assays to study how changes in lipophilicity and hydrogen-bonding capacity influence target binding, cellular permeability, and off-target effects, serving as a control or starting point for more complex probe molecules.

Versatile Building Block with Multiple Reactive Handles

The molecule features a primary amine on the pyrazole ring and a methanesulfonyl group on the phenyl ring, both of which are amenable to further functionalization . The primary amine can be used in amide coupling or reductive amination reactions, while the methanesulfonyl group can act as a leaving group in nucleophilic substitution or be converted to other functional groups. This dual reactivity makes it a highly versatile building block for generating diverse compound libraries .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold-based synthesis utility
Kinase panel screening context; requires verification
GABA receptor modulator intermediate (agrochemicals)
Reported GABA receptor inhibition scaffold context
Insecticidal bioassay validation
Physicochemical probe for target engagement
Distinctive profile (LogP, HBA, Fsp3)
Cellular permeability and target engagement assay context
Versatile building block with dual reactive handles
Amine and methanesulfonyl functional groups
Divergent library synthesis validation

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